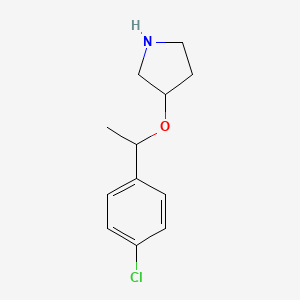
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(1-(4-chlorophényl)éthoxy)pyrrolidine est un composé chimique appartenant à la classe des dérivés de la pyrrolidine. La pyrrolidine est un hétérocycle à cinq chaînons contenant de l'azote, largement utilisé en chimie médicinale en raison de ses activités biologiques polyvalentes. La présence du groupe 4-chlorophényle et de la liaison éthoxy dans ce composé améliore ses propriétés pharmacologiques, ce qui en fait une molécule précieuse pour diverses applications de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(1-(4-chlorophényl)éthoxy)pyrrolidine implique généralement la réaction du 4-chlorophényl éthanol avec la pyrrolidine dans des conditions spécifiques. Une méthode courante comprend l'utilisation d'une base telle que l'hydrure de sodium ou le carbonate de potassium pour déprotoner le groupe hydroxyle du 4-chlorophényl éthanol, suivie d'une substitution nucléophile par la pyrrolidine. La réaction est généralement réalisée dans un solvant aprotique comme le diméthylformamide (DMF) ou le tétrahydrofurane (THF) à des températures élevées.
Méthodes de production industrielle
Dans un contexte industriel, la production de la 3-(1-(4-chlorophényl)éthoxy)pyrrolidine peut impliquer des réacteurs à flux continu pour assurer un mélange et un transfert de chaleur efficaces. L'utilisation de catalyseurs et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit final. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir une 3-(1-(4-chlorophényl)éthoxy)pyrrolidine de haute qualité.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1-(4-chlorophényl)éthoxy)pyrrolidine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour former des cétones ou des acides carboxyliques correspondants.
Réduction: Les réactions de réduction utilisant du dihydrogène gazeux et un catalyseur au palladium peuvent convertir le composé en son amine correspondante.
Substitution: Les réactions de substitution nucléophile peuvent se produire au niveau du groupe 4-chlorophényle, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation: Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction: Dihydrogène gazeux (H₂) avec du palladium sur charbon (Pd/C)
Substitution: Ammoniac (NH₃), thiols (R-SH)
Principaux produits formés
Oxydation: Cétones, acides carboxyliques
Réduction: Amines
Substitution: Divers dérivés substitués selon le nucléophile utilisé
4. Applications de recherche scientifique
La 3-(1-(4-chlorophényl)éthoxy)pyrrolidine a une large gamme d'applications dans la recherche scientifique:
Chimie: Utilisé comme un bloc de construction pour la synthèse de molécules plus complexes et comme un réactif en synthèse organique.
Biologie: Enquête sur ses activités biologiques potentielles, y compris les propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine: Exploré comme un agent thérapeutique potentiel pour diverses maladies en raison de ses propriétés pharmacologiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 3-(1-(4-chlorophényl)éthoxy)pyrrolidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies pathologiques ou agir comme un agoniste ou un antagoniste à des récepteurs spécifiques. Le mécanisme exact dépend de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-(4-Chlorophenyl)ethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an agonist or antagonist at specific receptors. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(1-(3-chlorophényl)éthoxy)pyrrolidine
- 3-(1-(4-fluorophényl)éthoxy)pyrrolidine
- 3-(1-(4-bromophényl)éthoxy)pyrrolidine
Comparaison
Par rapport à ses analogues, la 3-(1-(4-chlorophényl)éthoxy)pyrrolidine peut présenter des propriétés pharmacologiques uniques en raison de la présence du groupe 4-chlorophényle. Ce groupe peut influencer l'affinité de liaison du composé aux cibles moléculaires, sa stabilité métabolique et son activité biologique globale. Les différences dans les substituants halogénés (chlore, fluor, brome) peuvent entraîner des variations de la puissance, de la sélectivité et du profil de sécurité du composé.
Propriétés
Formule moléculaire |
C12H16ClNO |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
3-[1-(4-chlorophenyl)ethoxy]pyrrolidine |
InChI |
InChI=1S/C12H16ClNO/c1-9(15-12-6-7-14-8-12)10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3 |
Clé InChI |
HNSAYWWKVSGZOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
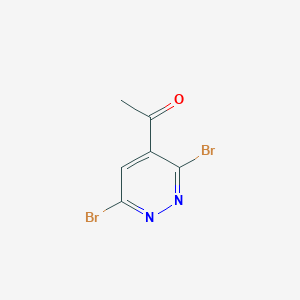

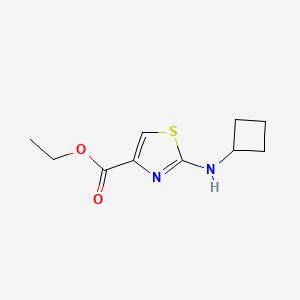
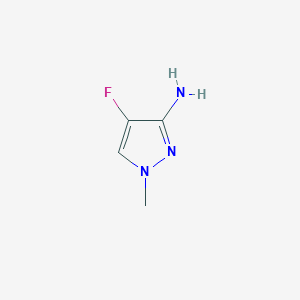
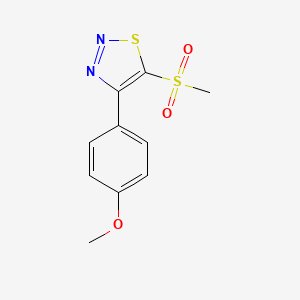
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)






